REACTION_CXSMILES
|
[CH3:1][O:2][NH3+:3].[Cl-].[OH-].[K+].[N:7]([CH2:10][C:11](OCC)=[O:12])=[C:8]=[O:9].Cl>O>[CH3:1][O:2][N:3]1[C:11](=[O:12])[CH2:10][NH:7][C:8]1=[O:9] |f:0.1,2.3|
|
Name
|
|
Quantity
|
3.34 g
|
Type
|
reactant
|
Smiles
|
CO[NH3+].[Cl-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.24 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.58 g
|
Type
|
reactant
|
Smiles
|
N(=C=O)CC(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
While stirring the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An aqueous solution prepared
|
Type
|
TEMPERATURE
|
Details
|
was cooled with ice
|
Type
|
CUSTOM
|
Details
|
an aqueous solution prepared
|
Type
|
ADDITION
|
Details
|
was gradually dropwise added
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Type
|
ADDITION
|
Details
|
was gradually added
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Type
|
STIRRING
|
Details
|
the reaction solution was stirred at a temperature of from 40° to 50° C. for further 0.5 hour
|
Duration
|
0.5 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled with ice, whereby crystals
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CON1C(NCC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |